Tetrazolium Violet

Cell Viability Microbiology Enzymology

Problem: Researchers requiring a reliable redox indicator for cell viability or dehydrogenase assays often encounter assay variability when substituting tetrazolium salts. Tetrazolium Violet (TV) solves this by offering a well-characterized, cell-permeable probe that undergoes an irreversible two-electron reduction to form a water-insoluble violet formazan. Key advantages: • Its reduction mechanism is precisely mapped to menaquinones and specific NADH dehydrogenases (NoxA/NoxB) in the bacterial electron transport chain, enabling targeted metabolic studies. • Enables non-destructive, longitudinal dehydrogenase detection in intact plant roots. • Functions as a high-dose radiation dosimeter (up to 50 kGy in solution, 60 kGy as film) with linear absorbance response at 400-600 nm. • Forms a selective ternary complex for extraction-spectrophotometric determination of cobalt(II) at 630 nm. Supplied at ≥98% purity with global ambient shipping.

Molecular Formula C23H17ClN4
Molecular Weight 384.9 g/mol
CAS No. 1719-71-7
Cat. No. B158741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolium Violet
CAS1719-71-7
Synonymstetrazolium violet
Molecular FormulaC23H17ClN4
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[Cl-]
InChIInChI=1S/C23H17N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H;1H/q+1;/p-1
InChIKeyRONADMZTCCPLEF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazolium Violet: Chemical Identity and Class


Tetrazolium Violet (TV), chemically known as 2,5-Diphenyl-3-(1-naphthyl)tetrazolium chloride [1], is a monotetrazolium salt that functions as a redox indicator . It is a colorless, positively charged, and cell-permeable compound that undergoes an irreversible two-electron reduction by cellular dehydrogenases and other reducing agents to form a water-insoluble, violet-colored formazan product [2]. This reduction is directly proportional to the metabolic activity or viability of the biological system being studied [3]. Its core utility lies in this quantifiable color change, which can be measured spectrophotometrically, making it a foundational tool in assays for cell viability, microbial growth, and enzymatic activity [4].

Cell-permeable monotetrazolium salt for metabolic activity detection
Forms water-insoluble violet formazan measurable spectrophotometrically
Used in cell viability, microbial growth, and enzymatic activity assays

Tetrazolium Violet Substitution Challenges


The substitution of Tetrazolium Violet with other tetrazolium salts such as MTT, XTT, or INT is not scientifically straightforward. Each tetrazolium salt possesses unique physicochemical properties including reduction potential, membrane permeability, and the solubility and spectral characteristics of its formazan product [1]. For instance, TV's specific reduction mechanism within the electron transport chain differs from that of MTT [2], and its formazan's absorption spectrum (peak between 400-600nm with a shoulder at ~550nm [3]) is distinct from INT's formazan (read at 492nm [4]). Furthermore, TV demonstrates unique biological activities not shared by its analogs, such as direct growth inhibition and apoptosis induction in specific cancer cell lines [5]. Simply using another tetrazolium salt would not only alter assay readouts and linearity but also risk misrepresenting the biological phenomenon under investigation, leading to inconsistent or non-comparable data across studies.

Reduction site divergence
TV reduction is linked to specific NADH dehydrogenases and menaquinones; MTT reduces at a distinct ETC site, which may shift assay interpretation.
Spectral protocol incompatibility
TV formazan absorption (shoulder ~550 nm) differs from INT (492 nm) and MTT (570 nm); direct substitution requires wavelength re-optimization and may affect multiplexing.
Direct biological activity
TV has been reported to inhibit proliferation and induce apoptosis in specific cell lines at assay-relevant concentrations, potentially influencing viability readouts.

Tetrazolium Violet Comparative Evidence


MTT Reduction Pathway Divergence

Tetrazolium Violet (TV) exhibits a mechanistically distinct reduction pathway compared to MTT in Lactococcus lactis. While both are reduced by the electron transport chain (ETC), the specific reduction sites differ. TV reduction was found to be directly linked to NADH dehydrogenases NoxA/NoxB and menaquinones, whereas MTT's reduction site in the ETC is distinct and not specified [1]. This demonstrates that TV and MTT are not interchangeable indicators of the same metabolic pathways.

Reduction site divergence
Head-to-head
TV reduction depends on NoxA/NoxB NADH dehydrogenases and menaquinones; MTT reduces at an unspecified ETC site in L. lactis.
Supports pathway-specific redox probe selection
Mechanistic difference may alter metabolic interpretation
Cell Viability Microbiology Enzymology

INT Viability Overestimation

In a direct comparison using heat-stressed Listeria monocytogenes cells, p-iodonitrotetrazolium violet (INT) and the fluorogenic dye CTC were evaluated for their accuracy in assessing cellular viability against a classical plating method. INT produced an overestimation of viable cells, whereas CTC underestimated the viable population [1]. This indicates that INT (and by class-level inference, the closely related TV) can yield different quantitative results for viability compared to other tetrazolium salts, highlighting the assay-dependence of the chosen salt.

Viability overestimation risk
Class-level inference
INT overestimated viable L. monocytogenes cell count compared to plating; CTC underestimated viability.
Data to verify for TV; assay-dependent viability response
Class-level extrapolation requires validation
Microbiology Cell Viability Food Safety

Direct Antiproliferative Activity

Tetrazolium Violet (TV) itself has been shown to exert direct biological effects beyond its role as a passive redox indicator. In a study on C127 mouse breast tumor cells, TV inhibited cell proliferation and induced apoptosis [1]. It was reported that TV blocked cell cycle progression at both the G1 and G2 phases, a dual-phase arrest that is a specific characteristic of TV's mechanism of action in these cells [1]. Furthermore, TV induced apoptosis at concentrations where it functions as an inhibitor, with cell viability decreasing to 40-60% of control at 25 µM after 48 hours [1]. This biological activity is not a general property of tetrazolium salts like MTT or XTT, which are primarily used as viability reporters and are considered less bioactive in this context.

Antiproliferative activity
Reported
TV at 25 µM reduced C127 cell viability to 40-60% after 48h; induced G1/G2 arrest and apoptosis.
Reported cell-model response context
May influence viability assay interpretation in long-term exposures
Cancer Research Apoptosis Cell Cycle

Formazan Spectral Shift vs. INT and MTT

The spectral properties of the reduced formazan product are a key differentiator for Tetrazolium Violet. The TV formazan exhibits broad absorption peaks between 400 and 600 nm with a distinct shoulder at approximately 550 nm [1]. This is in contrast to the formazan of p-iodonitrotetrazolium violet (INT), which is optimally read at 492 nm [2], and MTT, whose solubilized formazan is typically measured at 570 nm [3]. This spectral shift necessitates the use of different filter sets or wavelength settings on a plate reader and can affect multiplexing capabilities with other colorimetric assays.

Formazan spectral shift
Cross-study comparable
TV formazan: broad peaks 400–600 nm, shoulder ~550 nm. INT formazan: 492 nm; MTT: 570 nm.
Instrument wavelength settings must be adapted for TV
May affect multiplexing with other colorimetric assays
Spectrophotometry Analytical Chemistry Assay Development

Tetrazolium Violet Applications


Dehydrogenase Visualization in Plant Roots

Tetrazolium Violet enables the visual detection of dehydrogenase activity in intact plant roots without destructive sampling, a unique application not feasible with many other tetrazolium salts due to their specific solubility or color properties. The method, developed for hydroponically grown plants, allows for the longitudinal study of root respiration and the impact of inhibitors like sodium azide and cycloheximide on living plants [1].

Cobalt Determination in Soil and Plants

Tetrazolium Violet can be used as an analytical reagent for the extraction-spectrophotometric determination of cobalt(II) in environmental samples. It forms a specific 2:1 ternary ion-association complex with [Co(SCN)4]2- that is extracted into 1,2-dichloroethane, with a maximum absorbance at 630 nm. The method boasts a high molar absorptivity of 4x10^4 L mol^-1 cm^-1 and a low relative standard deviation of 1.15% [2].

High-Dose Radiation Dosimetry

Tetrazolium Violet solutions and radiochromic films are effective dosimeters for high-dose radiation processing. A 1 mM TV solution can accurately measure absorbed doses up to 50 kGy, and a prepared film can measure up to 60 kGy. The system shows a linear absorbance response to dose in the 500-600 nm range, making it suitable for routine use in industrial gamma and electron beam facilities for applications like medical sterilization and food irradiation [3].

Electron Transport Chain Inhibitor Studies

TV is a superior choice for microbiologists investigating the function of the electron transport chain (ETC) in bacteria like Lactococcus lactis. Its reduction mechanism is well-characterized and dependent on menaquinones and specific NADH dehydrogenases (NoxA/NoxB), making it a precise probe for studying these components. This contrasts with other tetrazolium salts like MTT, which have different reduction sites in the ETC [4].

Application
Selection Property
Validation Focus
Intact root dehydrogenase visualization
Non-destructive method for longitudinal studies
Root respiration and inhibitor impact endpoints
Cobalt(II) extraction-spectrophotometry
Ternary ion-association complex with [Co(SCN)4]2-
Molar absorptivity and precision validation
High-dose radiation dosimetry
Linear absorbance-dose response in 500–600 nm
Calibration against known doses up to 60 kGy
ETC inhibitor studies in bacteria
Menaquinone- and NoxA/NoxB-dependent reduction pathway
Pathway-specific probe validation for ETC components

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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